![molecular formula C9H8N2O2 B046324 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 17745-04-9](/img/structure/B46324.png)
2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
Overview
Description
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound featuring an imidazopyridine core linked to an acetic acid moiety. It serves as a critical intermediate in pharmaceutical synthesis, notably for minodronic acid, a bisphosphonate used in osteoporosis treatment . The compound is synthesized via condensation of 3-bromoimidazo[1,2-a]pyridine with diethyl malonate, followed by hydrolysis and decarboxylation, offering industrial scalability due to cost-effective raw materials and straightforward procedures . Its molecular formula is C₉H₈N₂O₂, with a hydrochloride salt form (C₉H₉ClN₂O₂, MW 212.63) used in biochemical applications .
Preparation Methods
Condensation of α-Haloketones with 2-Aminopyridines
Catalyst-Free Synthesis
A solvent- and catalyst-free approach involves reacting α-haloketones (e.g., phenacyl bromides) with 2-aminopyridines. For example, phenacyl bromide (1.0 mmol) and 2-aminopyridine (1.2 mmol) are heated at 80°C for 4 hours, yielding 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid derivatives in 85–92% yields . The reaction proceeds via nucleophilic substitution followed by cyclization (Figure 1).
Table 1: Representative α-Haloketones and Yields
α-Haloketone | Yield (%) |
---|---|
Phenacyl bromide | 92 |
4-Methoxyphenacyl chloride | 88 |
2,4-Dichlorophenacyl bromide | 85 |
Advantages and Limitations
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Advantages : Eliminates solvent costs and catalyst contamination.
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Limitations : Restricted to electron-deficient α-haloketones; steric hindrance reduces yields for bulky substrates .
Oxalyl Chloride-Mediated Cyclization
Patent-Based Methodology
A patented method reacts 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride in dichloromethane at 15–30°C. The intermediate chloride is treated with glyoxylic acid, followed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas to yield the target compound .
Critical Parameters
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Catalyst Loading : 5 wt% Pd/C achieves full conversion within 6 hours.
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Temperature Control : Exceeding 30°C promotes over-reduction, forming byproducts.
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Solvent Choice : Dichloromethane enhances oxalyl chloride reactivity without side reactions.
This route is scalable but limited by the cost of Pd/C and stringent temperature requirements .
Multicomponent Reactions with Meldrum’s Acid
One-Pot Synthesis
A versatile one-pot method combines 2-aminopyridine (1.0 mmol), aryl glyoxal (1.1 mmol), and Meldrum’s acid (1.2 mmol) in aqueous NaOH (pH 8–9) at reflux for 6 hours. Acidification to pH 2–3 precipitates the product in 78–89% yields . The mechanism involves Knoevenagel condensation, cyclization, and decarboxylation (Figure 2).
Table 2: Variation with Aryl Glyoxals
Aryl Glyoxal | Yield (%) |
---|---|
Phenylglyoxal | 89 |
4-Chlorophenylglyoxal | 85 |
4-Methoxyphenylglyoxal | 82 |
Industrial Adaptations
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Continuous Flow Systems : Reduce reaction time to 2 hours by enhancing heat transfer.
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Green Chemistry : Aqueous conditions minimize organic waste, aligning with environmental regulations .
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield (%) | Cost | Scalability | Environmental Impact |
---|---|---|---|---|
Ester Hydrolysis | 93.5 | Low | High | Moderate |
α-Haloketone Condensation | 85–92 | Medium | Medium | Low |
Oxalyl Chloride | 75–82 | High | Low | High |
Meldrum’s Acid | 78–89 | Medium | High | Low |
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Ester Hydrolysis excels in yield and scalability but requires careful pH control.
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Meldrum’s Acid-Based methods balance cost and sustainability, ideal for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
ImPA has demonstrated significant in vitro antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it can inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent against resistant strains of bacteria. However, further studies are needed to evaluate its in vivo efficacy and safety profiles .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that ImPA may modulate the activity of enzymes involved in the inflammatory response, potentially benefiting conditions such as arthritis and other inflammatory diseases. Understanding the underlying mechanisms will be crucial for developing effective treatments .
Enzyme Inhibition
ImPA has been identified as a potent inhibitor of HIV protease, indicating its potential application in antiviral therapies. The compound's ability to bind to this specific enzyme highlights its significance in drug design for treating viral infections .
Synthetic Routes
Several synthetic methods have been developed for the preparation of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. These methods often involve multi-step processes that allow for the modification of the compound to enhance its pharmacological properties. The following table summarizes some synthetic routes:
Synthetic Method | Key Steps | Yield |
---|---|---|
Method A | Step 1: Reaction of imidazole with pyridine derivatives; Step 2: Carboxylation | 75% |
Method B | Step 1: Synthesis from 2-bromopyridine; Step 2: Coupling with acetic acid | 80% |
Case Study 1: Antimicrobial Efficacy
A study published in Chemical & Pharmaceutical Bulletin explored the synthesis and antibacterial activity of various imidazo derivatives, including ImPA. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, reinforcing the potential of ImPA as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory properties of ImPA demonstrated its ability to inhibit specific inflammatory pathways in cellular models. This study highlighted the compound's potential use in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-ylacetic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, zolpidem, a derivative of this compound, exerts its hypnotic effect by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and promoting sleep . Other derivatives may act by inhibiting specific enzymes or modulating receptor activity, leading to various therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The biological and physicochemical properties of imidazopyridine derivatives are highly influenced by substituents on the core structure and the nature of the functional groups. Below is a detailed comparison with structurally similar compounds:
Substituent Modifications on the Imidazopyridine Core
- 2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid (C₁₇H₁₅FN₂O₂): Features a 4-fluoro-3-methylphenyl group and a 6-methyl substituent on the imidazopyridine core. Molecular weight: 298.317 (vs. 176.18 for the parent compound) .
2-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid (C₁₀H₁₂N₂O₂):
Functional Group Variations
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS 101820-69-3):
- Esterification of the acetic acid group improves membrane permeability but requires hydrolysis for activation.
- Key intermediate in synthesizing chlorinated derivatives (e.g., ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate), where chlorine atoms enhance electronic interactions with targets .
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (C₉H₈N₂O₂):
Table 1: Key Properties of Selected Imidazopyridine Derivatives
Biological Activity
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.
The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It also interacts with γ-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission and have implications in anxiety and sleep disorders.
Property | Description |
---|---|
Enzyme Inhibition | Inhibits enzymes in inflammatory pathways |
GABA Receptor Interaction | Modulates GABAergic neurotransmission, affecting neuronal activity |
Metabolic Pathways | Metabolized primarily in the liver by cytochrome P450 enzymes |
Cellular Effects
This compound affects various cell types and processes. It modulates cell signaling pathways linked to inflammation and can alter gene expression and cellular metabolism. This modulation leads to a reduction in pro-inflammatory cytokines and influences cell proliferation and apoptosis, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action involves binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites. Its interaction with GABA receptors results in the inhibition of neurotransmitter release, producing a calming effect on the nervous system. Additionally, it can influence gene expression through interactions with transcription factors .
Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
- Anti-inflammatory Treatments : The compound shows promise in reducing levels of pro-inflammatory cytokines such as TNF-α. In vivo studies demonstrated significant reductions in TNF-α production after administration of derivatives containing this scaffold .
- Neurological Disorders : Due to its action on GABA receptors, it may be beneficial for conditions like anxiety and insomnia .
- Antiviral Applications : Research indicates that it acts as a potent inhibitor of HIV protease activity, suggesting potential use in antiviral therapies.
Table 2: Potential Therapeutic Applications
Therapeutic Area | Potential Application |
---|---|
Inflammation | Reducing pro-inflammatory cytokines |
Neurology | Treating anxiety and sleep disorders |
Antiviral Therapy | Inhibiting HIV protease activity |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound derivatives:
- A study demonstrated that derivatives significantly inhibited TNF-α production in a subcutaneous air pouch model in mice, achieving reductions greater than 90% across various doses .
- Another investigation revealed that the compound's interaction with GABA receptors could lead to therapeutic effects for insomnia and anxiety disorders by enhancing GABAergic transmission .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, and what reaction conditions are critical for yield optimization?
A one-pot multicomponent reaction involving 2-cyanoacetate derivatives, aryl aldehydes, and Meldrum’s acid in aqueous media at room temperature is a key method . Critical parameters include pH control (8–9 via NaOH), reflux duration (6 hours), and stoichiometric ratios of reagents. Acidification to pH 2–3 post-reaction ensures crystallization . Alternative routes use iodoacetic acid and 2-aminopyridine under basic conditions, though disorder in crystal structures may arise, necessitating rigorous spectroscopic validation (e.g., IR, X-ray diffraction) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct safety data for this compound is limited, analogous imidazo[1,2-a]pyridine derivatives require precautions against acute toxicity (oral, dermal, inhalation; Category 4). Use PPE (gloves, goggles), work in fume hoods, and store waste separately for professional disposal . Emergency procedures include consulting a physician and providing SDS sheets during exposure incidents .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1751 cm⁻¹), while X-ray crystallography resolves disorder in the imidazo[1,2-a]pyridine ring system, a common issue in similar derivatives . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular weight and substituent positions. For metal complexes (e.g., Zn²⁺), UV-Vis and EPR spectroscopy are complementary .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized to functionalize the imidazo[1,2-a]pyridine core while avoiding side reactions?
Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents (CH₂Cl₂) enable selective C-3 acylation. Key optimizations include substrate scope screening, maintaining homogeneous reaction conditions, and avoiding excess acid chlorides to prevent polymerization. Parallel synthetic libraries with controlled stoichiometry (1:1.2 substrate:acylating agent) improve reproducibility .
Q. What coordination chemistry applications exist for this compound, and how do structural modifications influence metal-binding affinity?
The acetic acid moiety acts as a chelating ligand for transition metals. For example, zinc(II) complexes ([Zn(IP-2-ac)₂(H₂O)]) form via carboxylate coordination, with stability influenced by substituents on the imidazo ring. Crystallographic studies reveal distorted octahedral geometries, while pH adjustments (5–7) enhance complex solubility .
Q. How can computational methods accelerate reaction design for novel derivatives of this compound?
Quantum chemical calculations (DFT) predict reaction pathways, while machine learning models trained on experimental data (e.g., yields, solvent effects) identify optimal conditions. ICReDD’s integrated approach combines computational screening with high-throughput experimentation, reducing trial-and-error cycles by 40–60% .
Q. How should researchers address discrepancies in synthetic yields reported across different methodologies?
Contradictions often arise from varying pH, temperature, or reagent purity. For example, refluxing in water (pH 8–9) vs. organic solvents may alter reaction kinetics. Systematic DOE (Design of Experiments) analyses, including factorial designs to test variables like temperature and catalyst loading, resolve such issues .
Q. What structural features of this compound correlate with its biological activity, and how can SAR studies guide drug discovery?
The acetic acid side chain and C-3 substitution pattern enhance interactions with biological targets (e.g., enzymes, receptors). Methyl or pyridinyl groups at specific positions improve bioavailability and binding affinity. In vitro assays (e.g., kinase inhibition) paired with molecular docking simulations validate hypothesized SAR trends .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBVKRNOISRONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170311 | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-04-9 | |
Record name | Imidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17745-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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